N-(2-aminophenyl)-6-chloronicotinamide
Description
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
N-(2-aminophenyl)-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-6-5-8(7-15-11)12(17)16-10-4-2-1-3-9(10)14/h1-7H,14H2,(H,16,17) |
InChI Key |
NFNKGTWGESBLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
N-(2-aminophenyl)-6-chloronicotinamide has been identified as a potent inhibitor of histone deacetylases (HDACs), specifically HDAC1 and Bcr-Abl. These enzymes play crucial roles in the regulation of gene expression and cell cycle progression. The inhibition of HDACs by this compound can lead to altered gene expression patterns associated with cancer cell proliferation and survival.
- Mechanism of Action : By binding to the active sites of HDAC enzymes, this compound inhibits their deacetylase activity, resulting in an accumulation of acetylated histones. This accumulation can lead to chromatin relaxation and increased transcription of tumor suppressor genes.
Case Study: Cancer Cell Lines
In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound showed significant antiproliferative activity against several types of cancer cells, including breast and prostate cancer cell lines. The compound demonstrated submicromolar activity, indicating its potential as a therapeutic agent .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound against both gram-positive bacteria and mycobacterial strains. This compound was part of a series evaluated for their antibacterial efficacy, showing promising results comparable to clinically used antibiotics like ampicillin and isoniazid .
- Table: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 1 µg/mL |
| Mycobacterium smegmatis | < 5 µg/mL | |
| Enterococcus faecalis | < 10 µg/mL |
Synthetic Applications
This compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a reagent in various chemical reactions. Its synthetic versatility makes it valuable in both academic research and industrial applications .
Research on ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been investigated to assess its viability as a drug candidate. Studies indicate favorable lipophilicity and low cytotoxicity towards primary mammalian cell lines, suggesting its potential for further development as a therapeutic agent .
Industrial Applications
In industry, this compound is explored for its role in developing new materials and pharmaceuticals. Its ability to inhibit specific biochemical pathways positions it as a candidate for agrochemical applications as well .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-aminophenyl)-6-chloronicotinamide with key analogs:
Key Differences and Implications
Bioactivity: The 2-aminophenyl group in this compound distinguishes it from simpler analogs like 6-chloropyridine-3-carboxamide. This group likely enhances binding to microbial enzymes or DNA, explaining its antimicrobial efficacy .
Chlorine Position: Chlororange (6-chloro-4-nitro-2-aminophenol) shares a 6-chloro substituent but lacks the nicotinamide backbone, resulting in divergent applications (dye vs. antimicrobial agent) .
Antimicrobial Efficacy
This compound derivatives exhibit superior activity compared to non-aminated analogs, underscoring the importance of the 2-aminophenyl group . In contrast, Chlororange’s nitro and phenol groups render it more suitable as a dye than a therapeutic agent .
Structural Insights
- Steric Factors : Bulkier substituents (e.g., pivalamide in N-(6-Chloro-3-formylpyridin-2-yl)pivalamide) may hinder activity by reducing solubility or target access .
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | DCC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 25°C |
| Reaction Time | 12–16 hours |
| Yield | 68–75% |
Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures.
Palladium-Catalyzed Cross-Coupling Approaches
Alternative routes employ palladium-catalyzed cross-coupling to construct the nicotinamide backbone. For example, 6-chloronicotinoyl chloride can be coupled with 2-aminophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a Suzuki–Miyaura reaction. This method is advantageous for introducing functional groups at specific positions.
Optimized Suzuki–Miyaura Conditions:
| Component | Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Aqueous K₂CO₃ |
| Solvent | Tetrahydrofuran (THF)/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 62–70% |
Limitations : Requires stringent anhydrous conditions and generates stoichiometric boronate byproducts.
Industrial-Scale Production
Scalable synthesis prioritizes cost efficiency and minimal waste. One protocol utilizes N,N’-carbonyldiimidazole (CDI) as a coupling agent in place of DCC, eliminating the need for DMAP and simplifying purification. Reactions are conducted in toluene at 60°C, achieving yields of 80–85% with >98% purity after recrystallization.
Industrial Process Overview:
| Step | Detail |
|---|---|
| Coupling Agent | CDI (1.1 equiv) |
| Solvent | Toluene |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Throughput | 10–100 kg batches |
Advantages : CDI generates imidazole as a byproduct, which is non-toxic and easily removed via aqueous wash.
Alternative Thiobenzyl-Boronate Routes
Recent studies describe derivatization via thiobenzyl-boronate intermediates to enhance solubility and bioavailability. For instance, 6-thionicotinic acid is alkylated with 2-bromomethylphenylboronic acid, followed by coupling with 2-aminophenylamine under phase-transfer conditions.
Thiobenzyl-Boronate Synthesis:
| Reagent | Role |
|---|---|
| 6-Thionicotinic Acid | Core scaffold |
| 2-Bromomethylphenylboronic Acid | Boronate introducer |
| Triethylamine (TEA) | Base |
| Solvent | DMF |
| Yield | 55–60% |
Applications : This method facilitates the creation of prodrugs with improved pharmacokinetic profiles.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity.
Standard Analytical Metrics:
| Technique | Key Data |
|---|---|
| HPLC | Purity ≥95% (C18 column, 60:40 acetonitrile/water) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.85 (s, 1H, CONH), 7.85–7.30 (m, 4H, Ar–H) |
| FT-IR | 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend) |
| X-ray Crystallography | Confirms planar amide linkage and chlorine orientation |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Classical DCC/DMAP | 68–75 | 95–97 | Moderate | $$ |
| Palladium-Catalyzed | 62–70 | 92–95 | Low | $$$$ |
| Industrial CDI | 80–85 | 98–99 | High | $ |
| Thiobenzyl-Boronate | 55–60 | 90–93 | Moderate | $$$ |
Key Insight : The CDI method offers the best balance of yield, purity, and scalability for industrial applications.
Challenges and Optimization Strategies
Common issues include low yields due to hygroscopic reagents and byproduct formation from competing reactions. Mitigation strategies include:
-
Moisture Control : Use of molecular sieves or anhydrous solvents.
-
Catalyst Screening : Substituting DMAP with HOBt (hydroxybenzotriazole) reduces racemization.
-
Temperature Gradients : Gradual heating (25°C → 60°C) improves reaction homogeneity.
Applications in HDAC Inhibitor Development
The compound’s synthesis is critical for producing HDAC inhibitors with IC₅₀ values of 95–150 nM against HDAC1/2 . Its structural flexibility allows for derivatization to enhance blood-brain barrier penetration, making it a candidate for neuro-oncology therapeutics.
Q & A
Q. What are the recommended synthetic routes for N-(2-aminophenyl)-6-chloronicotinamide, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : A two-step approach is typically employed:
- Step 1 : Substitution reactions under alkaline conditions using nitrobenzene derivatives and pyridinemethanol analogs to introduce the pyridylmethoxy group .
- Step 2 : Condensation of the intermediate aniline derivative with cyanoacetic acid or nicotinoyl chloride in the presence of condensing agents (e.g., DCC or EDC) .
- Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Adjust pH during substitution (pH 8–10) to enhance nucleophilic reactivity.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points .
Q. Which spectroscopic techniques are most effective for characterizing This compound, and how can data interpretation resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.5–5.5 ppm). Splitting patterns distinguish ortho/para substituents .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and chloropyridine carbons (δ 120–140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- X-ray Diffraction : Resolve crystallographic ambiguities in bond angles and stereochemistry .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of This compound derivatives in biological systems?
- Methodological Answer :
- Derivative Synthesis :
- Introduce substituents at the 2-aminophenyl group (e.g., –OCH₃, –CF₃) or pyridine ring (e.g., –F, –Br) to assess electronic effects .
- Biological Assays :
- Use enzyme inhibition assays (e.g., HDACs for anticancer activity) with IC₅₀ calculations .
- Compare IC₅₀ values of derivatives to identify critical substituents.
- Data Analysis :
- Apply multivariate regression to correlate substituent properties (Hammett σ, π) with activity trends .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies of This compound?
- Methodological Answer :
- Standardize Assay Conditions :
- Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .
- Purity Validation :
- Use HPLC (≥95% purity) and elemental analysis to exclude impurity-driven artifacts .
- Mechanistic Follow-Up :
- Perform competitive binding assays or isothermal titration calorimetry (ITC) to confirm target engagement .
Q. How can computational methods like molecular docking or DFT calculations be applied to predict the binding interactions of This compound with target enzymes?
- Methodological Answer :
- Molecular Docking :
- Use software (AutoDock Vina, Schrödinger) to model ligand-enzyme complexes. Prioritize hydrogen bonds between the amide group and catalytic residues (e.g., Zn²⁺ in HDACs) .
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
- Validation :
- Cross-reference docking scores (ΔG values) with experimental IC₅₀ data to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
